1-bromo-3,5-bis(3,5-dimethylphenyl)benzene
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Overview
Description
1-Bromo-3,5-bis(3,5-dimethylphenyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with two 3,5-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3,5-bis(3,5-dimethylphenyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3,5-bis(3,5-dimethylphenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-bis(3,5-dimethylphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the desired substituents .
Scientific Research Applications
1-Bromo-3,5-bis(3,5-dimethylphenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-bromo-3,5-bis(3,5-dimethylphenyl)benzene involves its interaction with various molecular targets and pathways. In coupling reactions, the bromine atom is activated by a palladium catalyst, facilitating the formation of a new carbon-carbon bond through transmetalation and reductive elimination steps . The specific pathways and targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
1-Bromo-3,5-bis(3,5-dimethylphenyl)benzene can be compared with other similar compounds such as:
1-Bromo-3,5-dimethylbenzene: This compound has a simpler structure with only one benzene ring substituted with bromine and two methyl groups.
1-Bromo-3,5-dimethoxybenzene: This compound features methoxy groups instead of dimethylphenyl groups, leading to different reactivity and applications.
3,5-Di-tert-butylbenzyl bromide: This compound has tert-butyl groups, which provide steric hindrance and influence its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in organic synthesis and material science.
Properties
Molecular Formula |
C22H21Br |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
1-bromo-3,5-bis(3,5-dimethylphenyl)benzene |
InChI |
InChI=1S/C22H21Br/c1-14-5-15(2)8-18(7-14)20-11-21(13-22(23)12-20)19-9-16(3)6-17(4)10-19/h5-13H,1-4H3 |
InChI Key |
PVQDELKDDKJNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C)C)C |
Origin of Product |
United States |
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